
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a process known as azide-alkyne Huisgen cycloaddition, which is a type of click chemistry . The chloromethyl and 2-fluoro-5-methylphenyl groups would likely be introduced in separate steps, either before or after the formation of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which would contribute to its aromaticity and stability. The electronegative chlorine and fluorine atoms would create polar bonds with their attached carbon atoms, potentially leading to interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo nucleophilic substitution reactions, and the 2-fluoro-5-methylphenyl group, which could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chloromethyl and 2-fluoro-5-methylphenyl groups could increase its polarity, potentially making it more soluble in polar solvents . The aromatic 1,2,3-triazole ring could contribute to its stability and resistance to degradation .
科学的研究の応用
Intermolecular Interactions
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole and its derivatives have been extensively studied for their intermolecular interactions. These compounds exhibit a variety of interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, crucial for their biological activity. The nature and energetics of these interactions were characterized using PIXEL and supported by ab initio quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla et al., 2014).
Crystallography and Structural Analysis
The crystallography of triazole derivatives has been a significant area of research. The synthesis, spectroscopic, and X-ray characterization of these compounds reveal their self-assembled dimer formations in solid-state establishing two symmetrically equivalent O⋯π-hole tetrel bonding interactions. This structural arrangement is crucial for understanding the compound's reactivity and interaction with other molecules (Ahmed et al., 2020).
Synthesis and Biological Activity
Synthesis methods and biological activity of triazole derivatives are well-documented. Novel triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines synthesized from heterocyclization of triazoles have shown significant antibacterial, antifungal, and anti-inflammatory activities, making them potential candidates for new drug development (El-Reedy & Soliman, 2020).
Energetic Materials Research
Triazole derivatives are pivotal in the synthesis of energetic materials. The synthesis strategies and properties like thermal stability and density of triazolyl-functionalized energetic salts were characterized, showcasing the importance of these compounds in material sciences and engineering applications (Wang et al., 2007).
Safety And Hazards
特性
IUPAC Name |
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-9(12)10(4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCGTJODNXQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




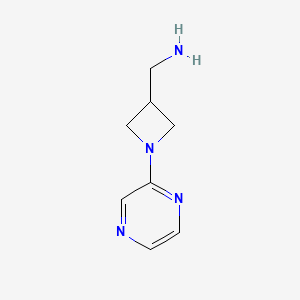

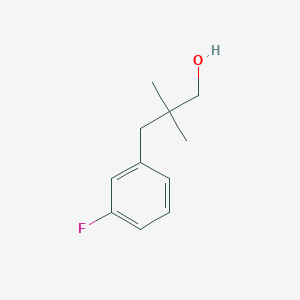
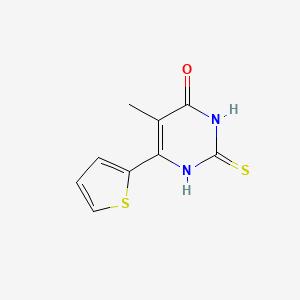

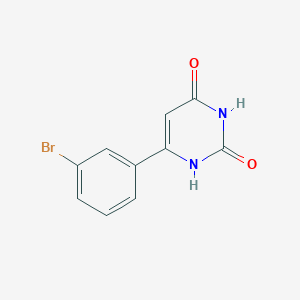

![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)

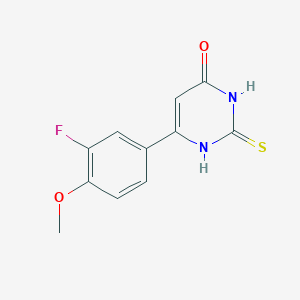


![2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1467056.png)